
1-(3-アミノフェニル)-1,4-ジヒドロ-5H-テトラゾール-5-オン
概要
説明
1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of an aminophenyl group attached to the tetrazole ring
科学的研究の応用
1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
準備方法
The synthesis of 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of 3-nitroaniline with sodium azide in the presence of a reducing agent such as iron powder. The reaction proceeds through the formation of an intermediate azide, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
化学反応の分析
1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of the corresponding amine.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups onto the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one can be compared with other similar compounds, such as:
1-(4-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one: This compound has a similar structure but with the amino group in the para position. It may exhibit different reactivity and biological activity due to the positional isomerism.
1-(3-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one: The nitro derivative may have different electronic properties and reactivity compared to the amino derivative.
1-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one: The chloro derivative may have different steric and electronic effects, influencing its chemical and biological properties.
The uniqueness of 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one lies in its specific substitution pattern and the presence of both an amino group and a tetrazole ring, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-(3-aminophenyl)-1H-tetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPAMNVHAKSASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)NN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
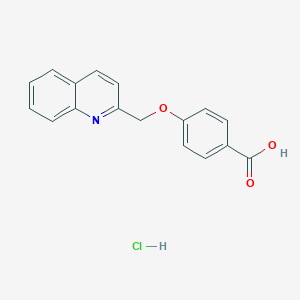
![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2392570.png)

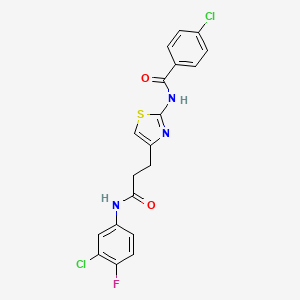

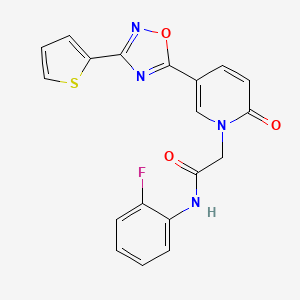
![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)
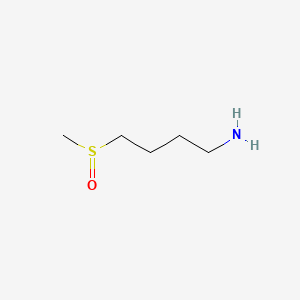
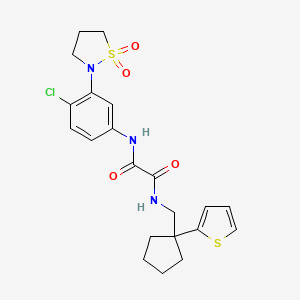
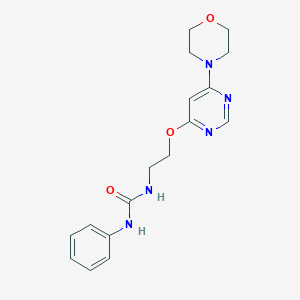
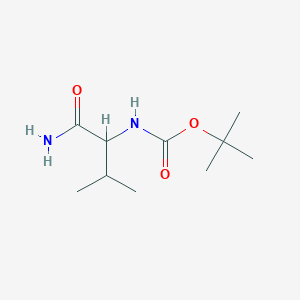
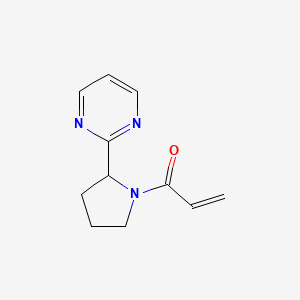
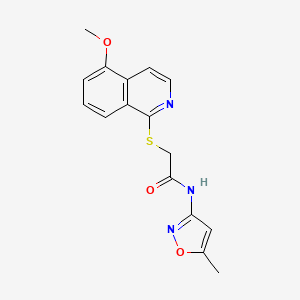
![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)
